Lipophilicity (LogP) Differential: Reduced Partitioning vs. Aromatic Ester Counterpart
Methyl cubane-1-carboxylate demonstrates substantially lower lipophilicity compared to its direct aromatic analog, methyl benzoate. The predicted LogP (XLogP3-AA) of methyl cubane-1-carboxylate is 0.6 [1], whereas methyl benzoate exhibits a reported LogP of 2.20 .
| Evidence Dimension | LogP (Lipophilicity) |
|---|---|
| Target Compound Data | 0.6 (XLogP3-AA) |
| Comparator Or Baseline | Methyl benzoate: 2.20 |
| Quantified Difference | Δ = -1.6 log units (approx. 40-fold lower partition coefficient) |
| Conditions | Computed value (PubChem) vs. experimental/reported value |
Why This Matters
The >40-fold reduction in lipophilicity translates directly to improved aqueous solubility and reduced nonspecific binding in biological assays, a critical advantage when selecting a building block for early-stage drug discovery where benzoyl esters often fail due to excessive hydrophobicity [2].
- [1] PubChem. Methyl cubane-1-carboxylate (Computed Properties). https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-cubane-1-carboxylate (accessed 2026-04-22). View Source
- [2] Pattison, G. Assessing the rigidity of cubanes and bicyclo(1.1.1)pentanes as benzene bioisosteres. Bioorg. Med. Chem. 2024. View Source
